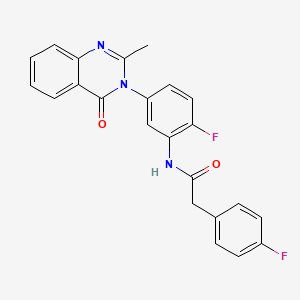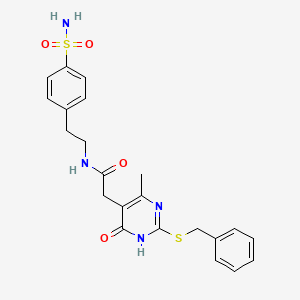
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-fluorophenyl)acetamide is a synthetic molecule that has generated interest in various fields due to its unique chemical structure and potential applications. This compound features a quinazoline ring, a key pharmacophore in many biologically active molecules, along with fluoro-substituted phenyl groups which can affect its electronic properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-fluorophenyl)acetamide involves several steps:
Synthesis of Quinazoline Core: Typically begins with the formation of the quinazoline core. This can be done by the condensation of an anthranilic acid derivative with an isatoic anhydride under acidic conditions to form the quinazolinone.
Introduction of Fluoro Substituents: Fluorination reactions can be carried out using selective electrophilic or nucleophilic fluorinating agents.
Formation of the Final Compound: Coupling reactions, such as amidation or acylation, are used to introduce the acetamide group, using appropriate reagents like acyl chlorides and amines.
Industrial Production Methods
In an industrial setting, the production process would be optimized for scale, cost-efficiency, and purity. Key steps include:
Bulk Synthesis of Intermediates: Producing key intermediates in bulk under controlled conditions.
Automated Reaction Systems: Using automated systems for precise reaction control and scalability.
Purification Processes: Employing chromatography, recrystallization, or other purification methods to achieve the desired compound purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-fluorophenyl)acetamide can undergo various reactions:
Oxidation and Reduction: These reactions may alter the oxidation state of the compound and are used to modify the functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like ammonia or amines under controlled conditions.
Major Products Formed
Depending on the reactions, major products include:
Oxidized Derivatives: Molecules with higher oxidation states or additional oxygen-containing groups.
Reduced Derivatives: Compounds with reduced functionalities like alcohols or amines.
Substituted Derivatives: Products with new functional groups in place of the original substituents.
Scientific Research Applications
This compound finds applications in various scientific fields due to its versatile properties:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studies involving the interaction of its fluorinated phenyl groups with biological systems.
Medicine: Potential pharmaceutical applications, particularly in designing drugs targeting specific enzymes or receptors.
Industry: Applications in materials science for the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action for N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluoro-substituted phenyl groups play a critical role in its binding affinity and specificity, influencing the pathways and biological responses activated by the compound.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-fluorophenyl)acetamide offers unique features:
Enhanced Stability: The presence of fluoro groups can increase the compound's stability.
Specific Binding Affinity: Unique interactions due to its quinazoline core and fluoro-substituents.
List of Similar Compounds
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide: A structurally similar compound but without the additional fluorophenyl group.
2-methyl-4-oxoquinazolin-3-yl derivatives: Other derivatives of the quinazoline core with different substitutions.
Fluorophenylacetamides: Compounds with similar acetamide groups and fluorophenyl substitutions.
Hope this deep dive into this compound was insightful
Properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2N3O2/c1-14-26-20-5-3-2-4-18(20)23(30)28(14)17-10-11-19(25)21(13-17)27-22(29)12-15-6-8-16(24)9-7-15/h2-11,13H,12H2,1H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIOXWWKYGGHCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)CC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2363262.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-chloro-2-methoxy-N-methylbenzamide](/img/structure/B2363263.png)
![2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2363265.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethyl-6-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2363268.png)
methanone](/img/structure/B2363274.png)


![3-((2,5-dimethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2363278.png)


![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methylbenzoate](/img/structure/B2363281.png)

